4-methyl-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C16H16N4OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-methyl-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4OS2/c1-9(2)14-19-20-16(23-14)18-13(21)12-10(3)17-15(22-12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,18,20,21) |
InChI Key |
JRNLUCDXBNZZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran (THF); room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; organic solvent; room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole or thiazole derivatives.
Scientific Research Applications
4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide
- 5-(Propan-2-yl)-1,3,4-thiadiazole-2-amine
- 2-Phenyl-1,3-thiazole-5-carboxylic acid
Uniqueness
4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of the thiadiazole and thiazole rings, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
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